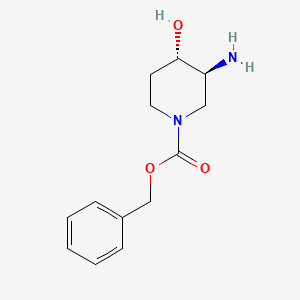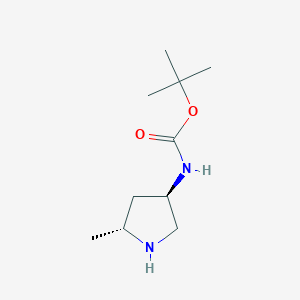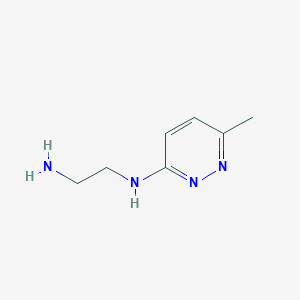
3-(吡咯烷-1-亚甲基)戊烷-2,4-二酮
描述
3-(Pyrrolidin-1-ylmethylene)pentane-2,4-dione, also known as PMDP, is a chemical compound. It has a molecular formula of C10H15NO2 and a molecular weight of 181.23 .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 13 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 aliphatic ketones, 1 aliphatic tertiary amine, and 1 Pyrrolidine .科学研究应用
合成和表征
- 席夫碱和晶体结构:报道了由涉及类似于 3-(吡咯烷-1-亚甲基)戊烷-2,4-二酮的化合物的反应衍生的不对称席夫碱的合成和表征。这些研究包括晶态中氢键二聚体的形成,突出了该化合物在形成复杂分子结构中的效用 (Opozda, Łasocha, & Włodarczyk-Gajda, 2006)。
反应和衍生物
- 杂环形成:研究表明,相关 3-[(烷基硫烷基)甲基]戊烷-2,4-二酮与烟酰肼反应生成取代的吡唑,表明该化合物在合成杂环结构中发挥了作用。这些反应因溶剂和条件而异,导致不同的产物,展示了类似化合物在合成化学中的多功能性 (Баева et al., 2020)。
分子相互作用和性质
- 亲银相互作用:对衍生物的银配合物的研究表明存在亲银相互作用,提供了对类似二酮化合物的分子相互作用和配位化学的见解 (van Terwingen & Englert, 2019)。
- 相变:对与 3-(吡咯烷-1-亚甲基)戊烷-2,4-二酮相关的化合物的相变和质子有序性的研究揭示了低温下的详细结构信息,突出了其在材料科学和晶体学研究中的潜力 (Truong et al., 2017)。
属性
IUPAC Name |
3-(pyrrolidin-1-ylmethylidene)pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(12)10(9(2)13)7-11-5-3-4-6-11/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNYOYHRUJORSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN1CCCC1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3113042.png)
![tert-Butyl 5-oxo-2-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113048.png)


![tert-Butyl 3a-benzyl-2-methyl-3-oxo-3a,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-5(3H)-carboxylate](/img/structure/B3113058.png)
![tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3113059.png)

![3-[1,4]Oxazepan-4-yl-propan-1-ol](/img/structure/B3113087.png)
![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3113092.png)

